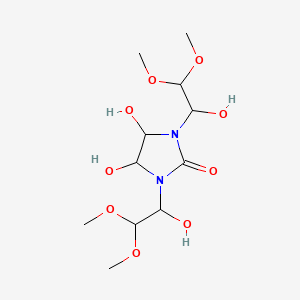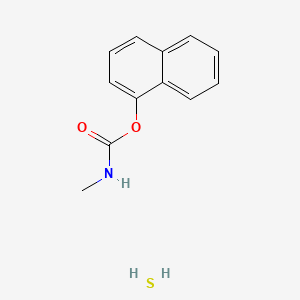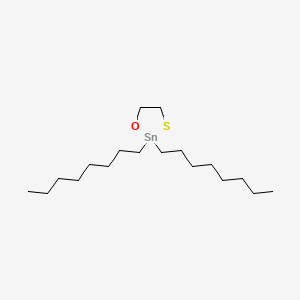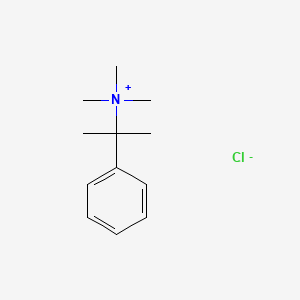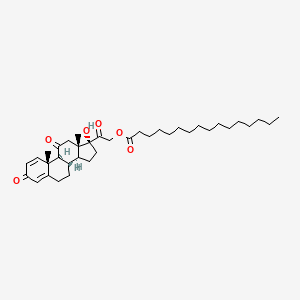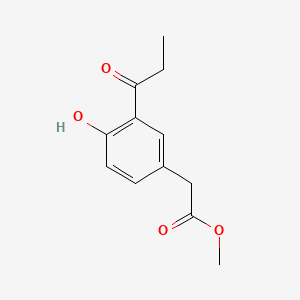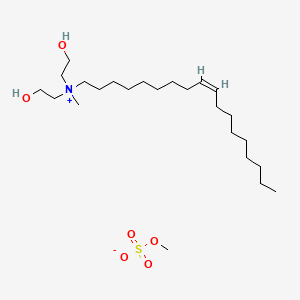![molecular formula C13H20O4Si B12674100 [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane CAS No. 83817-65-6](/img/structure/B12674100.png)
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₄Si. It is known for its unique structure, which includes an allyl group, a methoxy group, and a phenoxy group attached to a dimethoxymethylsilane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with dimethoxymethylsilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the silane bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced silanes, and substituted phenoxy derivatives. These products are valuable intermediates in organic synthesis and material science .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable bonds with proteins and nucleic acids makes it a candidate for drug delivery systems and biomaterials .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for targeted drug delivery and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique properties contribute to the development of high-performance materials with enhanced durability and functionality .
Mécanisme D'action
The mechanism of action of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-Allyl-2-methoxyphenoxy]trimethylsilane
- [4-Allyl-2-methoxyphenoxy]triethoxysilane
- [4-Allyl-2-methoxyphenoxy]triisopropoxysilane
Uniqueness
Compared to similar compounds, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is unique due to its dimethoxymethylsilane moiety, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
83817-65-6 |
|---|---|
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
dimethoxy-(2-methoxy-4-prop-2-enylphenoxy)-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6,8-10H,1,7H2,2-5H3 |
Clé InChI |
XVWKAJPKSDYKDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


